molecular formula C20H20N2O2S B2513581 N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide CAS No. 1424607-97-5

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide

Cat. No. B2513581
CAS RN: 1424607-97-5
M. Wt: 352.45
InChI Key: XWPJTMQYLAMMIP-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide, also known as CTM, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CTM is a small molecule that belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the body. N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to an increase in the expression of genes that are involved in cell survival and differentiation.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been shown to have some toxicity in certain cell types, which can complicate its use in certain experimental systems.

Future Directions

There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide. One area of research is the development of more potent and selective N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide analogs that can be used as therapeutic agents. Another area of research is the elucidation of the precise mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide, which could lead to the identification of new targets for drug development. Additionally, the use of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide in combination with other drugs or therapies is an area of active investigation, as it may have synergistic effects in certain disease states. Overall, the study of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has the potential to lead to the development of new and effective treatments for a wide range of diseases.

Synthesis Methods

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide can be synthesized using a multi-step process that involves the reaction of 3-cyanothiolan-3-ylamine with 3-methylphenol in the presence of a catalyst such as copper(II) acetate. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide. The synthesis of N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-4-2-5-16(10-15)12-24-18-7-3-6-17(11-18)19(23)22-20(13-21)8-9-25-14-20/h2-7,10-11H,8-9,12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPJTMQYLAMMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide

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